Stachybocin B
CAS No.:
Cat. No.: VC1851118
Molecular Formula: C52H70N2O11
Molecular Weight: 899.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C52H70N2O11 |
|---|---|
| Molecular Weight | 899.1 g/mol |
| IUPAC Name | (2S)-6-[(3R,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]-2-[(2R,3S,7R,8R,8aS)-2,3,4'-trihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]hexanoic acid |
| Standard InChI | InChI=1S/C52H70N2O11/c1-26-12-14-38-47(3,4)40(58)16-17-49(38,7)51(26)21-30-35(55)19-28-32(41(30)64-51)24-53(44(28)60)18-10-9-11-34(46(62)63)54-25-33-29(45(54)61)20-36(56)31-22-52(65-42(31)33)27(2)13-15-39-48(5,6)43(59)37(57)23-50(39,52)8/h19-20,26-27,34,37-40,43,55-59H,9-18,21-25H2,1-8H3,(H,62,63)/t26-,27-,34+,37-,38?,39?,40-,43-,49+,50+,51-,52-/m1/s1 |
| Standard InChI Key | ZRTGPZGAMCJZNA-CRDDFVEESA-N |
| Isomeric SMILES | C[C@@H]1CCC2[C@@]([C@@]13CC4=C(C=C5C(=C4O3)CN(C5=O)CCCC[C@@H](C(=O)O)N6CC7=C8C(=C(C=C7C6=O)O)C[C@@]9(O8)[C@@H](CCC1[C@@]9(C[C@H]([C@H](C1(C)C)O)O)C)C)O)(CC[C@H](C2(C)C)O)C |
| Canonical SMILES | CC1CCC2C(C(CCC2(C13CC4=C(C=C5C(=C4O3)CN(C5=O)CCCCC(C(=O)O)N6CC7=C8C(=C(C=C7C6=O)O)CC9(O8)C(CCC1C9(CC(C(C1(C)C)O)O)C)C)O)C)O)(C)C |
Introduction
Chemical Structure and Properties
Molecular Structure and Formula
The structural elucidation of Stachybocin B was accomplished through comprehensive NMR spectral analysis using pulse-field-gradient techniques, which allowed researchers to determine the connectivity and spatial arrangement of atoms within the molecule . These analyses revealed that Stachybocin B is a derivative of Stachybocin A (C52H70N2O10) with an additional hydroxy group at a specific position in one of the decalin units . This structural relationship between Stachybocin A and B illustrates the subtle molecular variations that can exist among closely related natural products.
One of the most distinctive features of Stachybocin B's structure is the presence of two spirobenzofuran units, each fused to a substituted decalin system . These structural elements contribute significantly to the compound's conformational properties and its ability to interact with biological targets such as endothelin receptors. The spirobenzofuran moieties, in particular, represent relatively uncommon structural elements in natural products and may play a crucial role in the compound's biological activities.
Table 1. Comparison of Molecular Properties of Stachybocins A, B, and C
| Property | Stachybocin A | Stachybocin B | Stachybocin C |
|---|---|---|---|
| Molecular Formula | C52H70N2O10 | C52H70N2O11 | C52H70N2O11 |
| Structural Distinction | Base structure | Additional hydroxyl group in one decalin unit | Additional hydroxyl group in different decalin unit |
| Physical Appearance | White amorphous solid | White amorphous solid | White amorphous solid |
| PubChem CID | - | 10509958 | - |
Isolation and Characterization
Source Organism and Cultivation
Stachybocin B is produced by Stachybotrys sp. M6222, a filamentous fungus belonging to a genus known for producing a diverse array of bioactive secondary metabolites . The genus Stachybotrys includes several species that have been investigated for their production of compounds with various biological activities, ranging from toxins to potential therapeutics. Proper identification and classification of the producing organism is crucial for consistent production of Stachybocin B, as different strains or species within the genus may produce different metabolites or varying amounts of the target compound.
The cultivation of Stachybotrys sp. M6222 for the production of Stachybocin B typically involves fermentation techniques optimized to enhance the biosynthesis and accumulation of the desired compound. While specific details of the fermentation conditions may vary between research groups, the process generally involves growing the fungus in a suitable liquid medium containing appropriate carbon and nitrogen sources, along with essential minerals and growth factors . The composition of the culture medium, temperature, pH, aeration, and duration of cultivation can all significantly influence the production of secondary metabolites like Stachybocin B.
Monitoring the growth of the fungal culture and the production of Stachybocin B throughout the fermentation process can help determine the optimal harvesting time to maximize yield. The biosynthesis of complex natural products like Stachybocin B often occurs during specific phases of the organism's growth cycle, typically during the stationary phase when primary growth has slowed, and secondary metabolism becomes more active. Understanding these production dynamics can contribute to more efficient cultivation strategies for obtaining Stachybocin B in quantities sufficient for research and potential applications.
Extraction and Purification Methods
The isolation of Stachybocin B from fungal cultures involves a series of extraction and purification steps designed to separate it from other cellular components and metabolites. The initial extraction is typically performed using ethyl acetate, a solvent capable of efficiently extracting moderately polar compounds like Stachybocin B from the aqueous culture filtrate . This liquid-liquid extraction represents a crucial first step in the isolation process, transferring the target compound from the complex culture medium into a solvent phase that can be more easily processed.
Following the initial extraction, the crude extract containing Stachybocin B undergoes further purification using various chromatographic techniques. Column chromatography using adsorbents such as alumina and silica gel has been successfully employed to separate Stachybocin B from other compounds present in the extract . These chromatographic processes exploit differences in the interactions of various compounds with the stationary phase (adsorbent) and mobile phase (solvent system), allowing for their separation based on properties such as polarity, size, and structural features.
The purification of Stachybocin B to a high degree of purity often requires multiple chromatographic steps, potentially including techniques such as high-performance liquid chromatography (HPLC). The progress of purification can be monitored using analytical methods such as thin-layer chromatography (TLC) or HPLC coupled with appropriate detection systems. The final purification stages yield Stachybocin B as a white amorphous solid that can be characterized by various spectroscopic methods to confirm its identity and purity . These isolation and purification methods represent essential procedures for obtaining Stachybocin B in a form suitable for structural analysis, biological testing, and potential applications.
Analytical Characterization Techniques
The structural elucidation and characterization of Stachybocin B rely on a combination of advanced analytical techniques that provide complementary information about its molecular features. Nuclear Magnetic Resonance (NMR) spectroscopy has played a pivotal role in determining the structure of Stachybocin B, with researchers employing pulse-field-gradient techniques to analyze the compound's complex architecture . Various NMR experiments, including 1H-NMR, 13C-NMR, and two-dimensional correlation techniques such as COSY, HSQC, HMBC, and NOESY, have been utilized to establish the connectivity of atoms, the presence of specific functional groups, and the stereochemical configuration of chiral centers within the molecule.
Mass spectrometry has provided crucial information about the molecular formula and weight of Stachybocin B, with high-resolution mass spectrometry (HRMS) enabling the determination of its precise molecular formula as C52H70N2O11 . The fragmentation patterns observed in mass spectrometric analyses can also provide valuable structural insights, particularly regarding the nature of specific structural moieties within the molecule. The combination of NMR and mass spectrometric data has been instrumental in establishing the complete structure of Stachybocin B, including its relationship to other stachybocins.
Additional analytical techniques that may contribute to the characterization of Stachybocin B include infrared (IR) spectroscopy, which provides information about functional groups present in the molecule, and ultraviolet-visible (UV-Vis) spectroscopy, which can offer insights into the compound's chromophoric systems. While X-ray crystallography would provide definitive three-dimensional structural information, the amorphous nature of Stachybocin B may present challenges for obtaining suitable crystals for this technique. The comprehensive characterization of Stachybocin B using these various analytical methods ensures confidence in its structural assignment and provides the foundation for understanding its biological activities and structure-function relationships.
Biological Activity
Endothelin Receptor Antagonism
The most significant biological activity reported for Stachybocin B is its function as an endothelin receptor antagonist . Endothelins are potent vasoconstrictor peptides that act through specific G protein-coupled receptors, primarily ETA and ETB receptors. These signaling molecules play important roles in vascular homeostasis, and their dysregulation has been implicated in various pathological conditions including hypertension, heart failure, and pulmonary arterial hypertension. Compounds that antagonize endothelin receptors, therefore, represent potential therapeutic agents for treating these conditions.
Stachybocin B has demonstrated inhibitory activity against the binding of 125I-labeled endothelin-1 (ET-1) to rat ETA receptors, human ETA receptors, and human ETB receptors . This antagonistic effect suggests that Stachybocin B can interfere with the interaction between endothelin peptides and their receptors, potentially blocking the downstream signaling events that mediate the biological effects of endothelins. The ability of Stachybocin B to antagonize both ETA and ETB receptors classifies it as a non-selective endothelin receptor antagonist, distinguishing it from selective antagonists that preferentially target one receptor subtype over the other.
The molecular basis for Stachybocin B's endothelin receptor antagonism likely involves specific interactions between structural elements of the compound and binding sites on the receptor proteins. The compound's complex three-dimensional structure, featuring spirobenzofuran units and multiple functional groups, may provide a complementary binding surface that enables it to compete with endothelin peptides for receptor binding. Further research into the specific binding mode of Stachybocin B with endothelin receptors could provide valuable insights for the rational design of novel antagonists with improved properties.
Table 2. Endothelin Receptor Antagonistic Activity of Stachybocin B
| Receptor Type | Activity |
|---|---|
| Rat ETA Receptor | Inhibits 125I-ET-1 binding |
| Human ETA Receptor | Inhibits 125I-ET-1 binding |
| Human ETB Receptor | Inhibits 125I-ET-1 binding |
| Selectivity | Non-selective (acts on both ETA and ETB) |
Research Findings and Applications
Current Research Status
Recent research efforts have expanded to include the study of related compounds from Stachybotrys species, with new phenylspirodrimanes such as "stachybocin G (epi-stachybocin A)" being reported . These studies contribute to our understanding of the structural diversity within this class of compounds and may provide valuable comparative information relevant to Stachybocin B. The application of advanced analytical techniques, including Feature-Based Molecular Networking (FBMN), has facilitated the identification of additional analogs and the proposal of structural hypotheses for previously uncharacterized compounds .
The current research status of Stachybocin B also includes its listing in chemical databases such as PubChem, where it is assigned the identifier CID 10509958 . Such database entries compile important information about the compound, including its structure, molecular formula, and synonyms, making this knowledge accessible to researchers worldwide. The continued presence of Stachybocin B in scientific literature and databases indicates ongoing interest in this compound and acknowledges its significance as a natural product with interesting structural features and biological activities.
Challenges and Future Directions
Despite the interesting properties of Stachybocin B, several challenges and limitations must be addressed to fully realize its research and therapeutic potential. One significant challenge involves the supply of the compound, as its natural production by Stachybotrys sp. M6222 may yield relatively small quantities that limit extensive research or development efforts. Improving fermentation conditions, exploring alternative producing organisms, or developing efficient synthetic or semi-synthetic routes to Stachybocin B could help overcome this supply limitation and facilitate more comprehensive studies of the compound.
Another important challenge concerns the pharmacokinetic properties of Stachybocin B, which as a high-molecular-weight natural product may face limitations related to absorption, distribution, metabolism, excretion, and toxicity (ADMET). These factors are crucial considerations for potential therapeutic applications and may necessitate structural modifications to optimize drug-like properties while maintaining the desired biological activities. Additionally, while the endothelin receptor antagonistic activity of Stachybocin B has been documented in vitro, more extensive pharmacological characterization, including in vivo studies, would be valuable for assessing its potential therapeutic utility.
Future research directions for Stachybocin B could include more detailed structure-activity relationship studies to identify the specific structural elements responsible for its endothelin receptor antagonism. Such insights could guide the design of simplified analogs that retain the essential pharmacophore while improving drug-like properties. Exploring potential additional biological activities of Stachybocin B beyond endothelin receptor antagonism could also reveal new applications for this interesting natural product. Furthermore, investigations into the biosynthetic pathway leading to Stachybocin B in Stachybotrys sp. could provide insights for biosynthetic engineering approaches to produce the compound or related structures more efficiently.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume